1,3-Dioxoisoindoline-2-carbonyl chloride
Overview
Description
1,3-Dioxoisoindoline-2-carbonyl chloride is a chemical compound characterized by the presence of an isoindoline nucleus with carbonyl groups at positions 1 and 3, and a carbonyl chloride group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxoisoindoline-2-carbonyl chloride can be synthesized through several methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method includes the reaction of phthalic anhydride with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxoisoindoline-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles.
Condensation Reactions: It can react with amines or hydrazines to form corresponding amides or hydrazides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, hydrazines, and other nucleophiles. Reaction conditions often involve solvents such as toluene or acetic acid, and may require heating or the use of catalysts to facilitate the reaction .
Major Products Formed
The major products formed from reactions involving this compound include substituted isoindoline-1,3-diones, amides, and hydrazides .
Scientific Research Applications
1,3-Dioxoisoindoline-2-carbonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindoline-2-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various substituted derivatives. These derivatives can interact with biological targets, such as enzymes, through mechanisms like inhibition or activation . The specific molecular targets and pathways involved depend on the nature of the substituted derivatives formed .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-Dioxoisoindoline-2-carbonyl chloride include other isoindoline-1,3-dione derivatives, such as:
Phthalimide: Known for its use in the synthesis of various pharmaceuticals and agrochemicals.
N-Substituted Isoindoline-1,3-diones: These compounds have diverse applications in organic synthesis and medicinal chemistry.
Uniqueness
This compound is unique due to its specific reactivity and the presence of the carbonyl chloride group, which allows for a wide range of chemical transformations. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
1,3-dioxoisoindole-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClNO3/c10-9(14)11-7(12)5-3-1-2-4-6(5)8(11)13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYISNOCJPEAPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20492903 | |
Record name | 1,3-Dioxo-1,3-dihydro-2H-isoindole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20492903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5511-75-1 | |
Record name | 1,3-Dioxo-1,3-dihydro-2H-isoindole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20492903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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